molecular formula C19H20N2O4S B11929564 (5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B11929564
M. Wt: 372.4 g/mol
InChI Key: OXVFDZYQLGRLCD-RGUGMKFQSA-N
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Preparation Methods

The synthesis of leriglitazone involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the thiazolidinedione ring, followed by the introduction of the pyridine and phenyl groups. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Leriglitazone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially on the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Leriglitazone has a wide range of scientific research applications:

Mechanism of Action

Leriglitazone exerts its effects by activating PPARγ, which modulates the expression of genes involved in mitochondrial biogenesis and energy production. This activation leads to increased neuronal survival, decreased oxidative stress, and improved mitochondrial function. The compound also reduces neuroinflammation and promotes remyelination by increasing myelin debris clearance and oligodendrocyte survival .

Comparison with Similar Compounds

Leriglitazone is compared with other PPARγ agonists such as pioglitazone and rosiglitazone. While all these compounds activate PPARγ, leriglitazone is unique due to its ability to cross the blood-brain barrier and its enhanced efficacy in treating central nervous system disorders. Other similar compounds include troglitazone and ciglitazone, but they lack the brain-penetrant properties of leriglitazone .

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/t12?,17-/m1/s1

InChI Key

OXVFDZYQLGRLCD-RGUGMKFQSA-N

Isomeric SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3)O

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O

Origin of Product

United States

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